molecular formula C13H17NO3 B1319092 (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid CAS No. 251111-38-3

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B1319092
CAS No.: 251111-38-3
M. Wt: 235.28 g/mol
InChI Key: UJBHNCBRCWQMAD-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{3-[(Dimethylamino)methyl]-4-methoxyphenyl}acrylic acid is a cinnamic acid derivative featuring a dimethylaminomethyl group at the 3-position and a methoxy group at the 4-position of the phenyl ring. This compound is structurally distinct due to the electron-donating dimethylamino group, which enhances solubility in polar solvents and may influence biological interactions. It is primarily used in research for synthesizing pharmaceuticals, dyes, and coordination compounds .

Properties

IUPAC Name

(E)-3-[3-[(dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)9-11-8-10(5-7-13(15)16)4-6-12(11)17-3/h4-8H,9H2,1-3H3,(H,15,16)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBHNCBRCWQMAD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162660
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251111-38-3
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251111-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-[(dimethylamino)methyl]-4-methoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives under basic conditions to yield the desired acrylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}propanoic acid.

    Reduction: Formation of 3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to other phenylacrylic acid derivatives with varying substituents (Table 1).

Table 1: Structural and Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Melting Point (°C) Solubility Key Features
(2E)-3-{3-[(Dimethylamino)methyl]-4-methoxyphenyl}acrylic acid (Target) C14H17NO3* ~247† 3-(Dimethylaminomethyl), 4-methoxy Not reported Polar organic solvents‡ Basic amine, potential bioactivity
trans-p-Methoxycinnamic acid (E)-3-(4-Methoxyphenyl)acrylic acid C10H10O3 178.19 4-methoxy 196–198 Ethanol, DMSO UV-B screening, cosmetics
(2E)-3-{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid C18H20N2O3 286.33 3-(3,5-Dimethylpyrazole), 4-methoxy 150–152 Ethanol, DCM Heterocyclic, irritant
(2E)-3-[3-(Aminosulfonyl)-4-methoxyphenyl]acrylic acid C10H11NO5S 257.26 3-sulfonamide, 4-methoxy Not reported Not reported Sulfonamide group, research use
(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid C12H14O4 222.24 4-ethoxy, 3-methoxy Not reported Not reported Alkoxy modifications

*Estimated formula based on structural analysis; †Calculated molar mass; ‡Inferred from dimethylamino group’s polarity.

Functional Group Impact on Properties

Electron-Donating vs. Electron-Withdrawing Groups: The dimethylaminomethyl group in the target compound is strongly electron-donating, increasing electron density on the phenyl ring. This contrasts with sulfonamide (e.g., ) or pyrazole substituents (e.g., ), which may alter resonance and reactivity . Ethoxy and methoxy groups (e.g., ) are moderate electron donors, affecting UV absorption and stability .

Solubility and Bioavailability: The dimethylamino group enhances solubility in polar solvents (e.g., water, methanol) compared to non-polar analogues like trans-p-methoxycinnamic acid . Pyrazole-containing derivatives (e.g., ) exhibit lower solubility in water due to hydrophobic heterocyclic rings .

Biological Activity: trans-p-Methoxycinnamic acid is used in cosmetics for UV-B protection . The dimethylaminomethyl group in the target compound may improve membrane permeability, making it a candidate for drug development . Sulfonamide derivatives (e.g., ) are explored for enzyme inhibition due to hydrogen-bonding capabilities .

Biological Activity

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid, also known by its chemical structure and various synonyms, is a compound of significant interest in biomedical research due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • Chemical Formula : C13H17NO3
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 18786156

1. Antioxidant Activity

Research has indicated that (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid exhibits potent antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

2. Neuroprotective Effects

Studies have demonstrated that this compound has neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. It appears to enhance cognitive functions and may protect against neurodegeneration by modulating oxidative stress pathways.

3. Antihyperglycemic Activity

The compound has shown promise in managing blood glucose levels, making it a candidate for diabetes treatment. Its antihyperglycemic effects may be attributed to improved insulin sensitivity or modulation of glucose metabolism.

4. Hepatoprotective Activity

Evidence suggests that (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid can protect liver cells from damage caused by toxins or metabolic disorders. This hepatoprotective property is particularly relevant in the context of drug-induced liver injury.

The biological activities of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound may neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Modulation of Enzymatic Activity : It may influence the activity of enzymes involved in metabolic pathways, contributing to its antihyperglycemic and hepatoprotective effects.
  • Neurotransmitter Interaction : The dimethylamino group suggests potential interactions with neurotransmitter systems, which could explain its neuroprotective benefits.

Case Studies and Research Findings

StudyFindings
Tachai et al., 2016Identified the antioxidant and neuroprotective properties of related compounds, suggesting similar effects for (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid.
PubChem DatabaseDocumented significant hepatoprotective and cognition-enhancing activities linked to the compound's structure.
Chemsrc ReportHighlighted the compound's antihyperglycemic effects, indicating its potential role in diabetes management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.